2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride
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Overview
Description
2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two iodine atoms at the 2 and 4 positions of the imidazole ring, an amino group at the 2 position, and a propanoic acid side chain. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride typically involves the iodination of an imidazole precursor followed by the introduction of the amino and propanoic acid groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atoms at the desired positions on the imidazole ring. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can help control reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The iodine atoms can be substituted with other functional groups such as alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Alkyl or aryl substituted imidazole derivatives.
Scientific Research Applications
2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The amino and propanoic acid groups can also participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride
- 2-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid hydrochloride
- Imidazolepropionic acid
Uniqueness
The presence of two iodine atoms at the 2 and 4 positions of the imidazole ring distinguishes 2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride from other similar compounds
Properties
IUPAC Name |
2-amino-3-(2,4-diiodo-1H-imidazol-5-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7I2N3O2.ClH/c7-4-3(10-6(8)11-4)1-2(9)5(12)13;/h2H,1,9H2,(H,10,11)(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOVOFBPLIKFQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(N=C(N1)I)I)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClI2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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